N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide
Description
N-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold. Key structural attributes include:
- Tetrahydroquinoline core: A bicyclic structure with a benzene ring fused to a saturated six-membered ring containing a nitrogen atom.
- Position 1 substituent: A propylsulfonyl group (-SO₂-C₃H₇), which introduces strong electron-withdrawing properties and enhances metabolic stability.
- Position 7 substituent: A propane-2-sulfonamide group (-NHSO₂-C₃H₇), contributing to hydrogen-bonding capacity and target affinity.
The compound’s molecular formula is C₁₅H₂₃N₂O₄S₂ (estimated molecular weight: ~375.48 g/mol), with a calculated logP of ~3.5, indicating moderate lipophilicity. Its dual sulfonamide groups confer high polar surface area (~120 Ų), influencing solubility and membrane permeability .
Propriétés
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-4-10-22(18,19)17-9-5-6-13-7-8-14(11-15(13)17)16-23(20,21)12(2)3/h7-8,11-12,16H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIAYTSHAGVRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide: Shares a similar structure but with a different sulfonyl group.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide: Varies by the length of the sulfonyl chain.
Unique Characteristics
Compared to its analogs, N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide displays unique reactivity patterns due to the propylsulfonyl group, which influences its interaction with various chemical and biological systems.
This compound’s distinct structural and functional properties make it a valuable tool in both scientific research and industrial applications.
Activité Biologique
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a propylsulfonyl group and a propane-2-sulfonamide moiety . Its unique structure allows for diverse interactions with biological targets, particularly in bacterial systems.
The primary mechanism of action for sulfonamide compounds involves the inhibition of the enzyme dihydropteroate synthase , which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, this compound may interact with various receptors and enzymes, potentially modulating several biochemical pathways.
Antibacterial Properties
Research indicates that sulfonamide compounds exhibit significant antibacterial activity. The introduction of the propylsulfonyl group enhances the compound's ability to inhibit bacterial growth:
- In vitro studies show that N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide effectively inhibits the growth of various Gram-positive and Gram-negative bacteria.
- The compound's effectiveness is attributed to its structural features that allow it to mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.
Antimicrobial Spectrum
The antimicrobial spectrum of this compound has been evaluated against several pathogens:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 20 | 32 µg/mL |
| Staphylococcus aureus | 25 | 16 µg/mL |
| Pseudomonas aeruginosa | 15 | 64 µg/mL |
Study on Autoimmune Diseases
Recent studies have investigated the potential of tetrahydroquinoline derivatives in treating autoimmune diseases. One study highlighted the efficacy of related compounds in modulating Th17 cell activity:
- Findings : (R)-D4, a derivative similar to N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide, exhibited improved bioavailability and therapeutic effects in mouse models of psoriasis and rheumatoid arthritis .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies reveal that modifications in the chemical structure significantly affect the bioavailability of sulfonamide derivatives:
- A study showed that derivatives with enhanced solubility demonstrated better absorption rates in animal models, indicating potential for clinical applications.
Comparaison Avec Des Composés Similaires
N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Thiophene-2-Sulfonamide (Compound G512-0340)
Key Differences :
| Property | Target Compound | G512-0340 |
|---|---|---|
| Position 1 Substituent | Propylsulfonyl (-SO₂-C₃H₇) | Propanoyl (-CO-C₃H₇) |
| Position 7 Substituent | Propane-2-sulfonamide | Thiophene-2-sulfonamide |
| Molecular Formula | C₁₅H₂₃N₂O₄S₂ | C₁₆H₁₈N₂O₃S₂ |
| Molecular Weight | ~375.48 g/mol | 350.46 g/mol |
| logP | ~3.5 | 3.02 |
| Hydrogen Bond Acceptors | 4 | 6 |
| Hydrogen Bond Donors | 1 | 1 |
| Polar Surface Area | ~120 Ų | 56.96 Ų |
Functional Implications :
- Lipophilicity : The target compound’s higher logP (3.5 vs. 3.02) suggests enhanced membrane permeability, advantageous for central nervous system (CNS) targeting.
- Metabolic Stability: The propylsulfonyl group in the target compound is less prone to hydrolysis than the propanoyl group in G512-0340, which may reduce first-pass metabolism .
Patent-Disclosed Tetrahydroquinoline Derivatives (Examples 1 and 24)
Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid
- Key Features: A benzothiazole-amino group at position 6 and a thiazole-carboxylic acid at position 1.
- Comparison :
Example 24: 3-{1-[(Adamantan-1-yl)Methyl]-5-Methyl-1H-Pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)Amino]-4-Methyl-5H,6H,7H,8H-Pyrido[2,3-c]Pyridazin-8-yl}Pyridine-2-Carboxylic Acid
- Key Features : Adamantane and pyrido-pyridazine moieties for rigid, bulky interactions.
- Comparison :
- The adamantane group improves metabolic stability but increases molecular weight (~650 g/mol), reducing oral bioavailability.
- Dual heterocycles (pyridine and pyridazine) enhance selectivity for inflammatory targets (e.g., COX-2) but complicate synthesis .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
